molecular formula C12H11BrF3NO2 B6356567 (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone CAS No. 1501135-63-2

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No.: B6356567
CAS No.: 1501135-63-2
M. Wt: 338.12 g/mol
InChI Key: CJSJBVYSQRRANJ-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholino group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, while the morpholino group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can be compared with other similar compounds, such as:

    (2-Bromo-5-(trifluoromethyl)phenyl)methanol: This compound lacks the morpholino group and has different chemical properties and applications.

    (2-Bromo-5-(trifluoromethyl)phenyl)acetic acid: This compound has a carboxylic acid group instead of the morpholino group, leading to different reactivity and uses.

    (2-Bromo-5-(trifluoromethyl)phenyl)amine: The presence of an amine group in this compound results in different biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and solubility, making it a versatile compound for various research applications.

Biological Activity

(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the bromine and trifluoromethyl groups, suggest significant interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C12_{12}H10_{10}BrF3_3N\O
  • Molecular Weight : 320.11 g/mol
  • CAS Number : 1501135-63-2

The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the bromine atom plays a crucial role in enhancing this activity .
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating cytotoxic effects at certain concentrations . The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity. This interaction often results in conformational changes that inhibit enzyme function.
  • Cellular Signaling Modulation : The compound can bind to cell surface receptors, influencing downstream signaling cascades that regulate gene expression and cellular metabolism. This effect is crucial in both antimicrobial and anticancer activities .
  • Gene Expression Regulation : By interacting with transcription factors and other regulatory proteins, the compound may alter gene expression patterns, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyModelFindings
Human cancer cell lines (U251, WM793)Demonstrated significant cytotoxicity with IC50_{50} values ranging from 10–30 µM.
Antimicrobial assaysShowed effective inhibition against multi-drug resistant bacteria with MIC values ranging from 46.9–93.7 µg/mL.
In vitro enzyme assaysInhibited key metabolic enzymes, affecting cellular metabolism and proliferation rates.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Minimal effects observed; potential for therapeutic applications.
  • High Doses : Significant alterations in cellular functions; potential for toxicity and adverse effects noted in animal models.

Transport and Distribution

The transport mechanisms of this compound across cellular membranes are critical for its efficacy. It is believed to utilize specific transporters for cellular uptake, which influences its distribution within tissues and subsequent biological activity.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJBVYSQRRANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-5-(trifluoromethyl)benzoic acid (200 mg, 0.74 mmol) was dissolved in DMF (4.65 mL) and HATU (424 mg, 1.12 mmol) added to the resultant mixture at rt. The solution was stirred for 10 min then treated with N,N-diisopropylethylamine (0.51 mL, 3.0 mmol) and morpholine (0.096 mL, 1.1 mmol). The reaction was stirred for 15 hours then quenched by the addition of saturated NH4Cl (5 mL) and EtOAc (5 mL). The aqueous phase was extracted with ethyl acetate (3×10 mL) and the combined organic extracts washed with brine, dried over Na2SO4 and concentrated to dryness. The crude product was purified by FCC to give the title compound. 1H NMR (500 MHz, CDCl3) δ 7.76-7.71 (m, 1H), 7.55-7.49 (m, 2H), 3.92-3.86 (m, 1H), 3.83-3.69 (m, 4H), 3.66-3.58 (m, 1H), 3.32-3.24 (m, 1H), 3.25-3.17 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4.65 mL
Type
solvent
Reaction Step One
Name
Quantity
424 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Three
Quantity
0.096 mL
Type
reactant
Reaction Step Three

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